7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that belongs to the class of octahydropyrrolo[1,2-a]pyrazines. This compound features a pyrimidin-5-yl group attached to the octahydropyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine typically involves the reaction of octahydropyrrolo[1,2-a]pyrazine with pyrimidin-5-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studying biological processes.
Industry: Its unique chemical properties may be exploited in various industrial processes.
Mechanism of Action
The mechanism by which 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Pyrimidinamine derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Indole derivatives: Indole derivatives also contain aromatic rings and have various biological activities.
Uniqueness: What sets this compound apart is its specific structural features and potential applications in various fields. Its unique chemical properties make it a valuable compound for scientific research and industrial use.
Biological Activity
7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1422059-89-9
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Calcium Channel Blockade : This compound has been identified as a calcium channel blocker, which may contribute to its efficacy in treating various cardiovascular conditions. Calcium channel blockers are known to reduce vascular resistance and lower blood pressure, making them valuable in managing hypertension and angina .
- Central Nervous System Disorders : The compound has shown potential in treating disorders of the central nervous system (CNS), including anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated in these conditions .
- Pain Management : There is evidence suggesting that this compound can alleviate different types of pain, including neuropathic and inflammatory pain. The proposed mechanism involves the inhibition of pain pathways in the nervous system .
The biological activity of this compound can be attributed to its interaction with specific receptors and ion channels:
- Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
- Neurotransmitter Modulation : It may influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, contributing to its antidepressant effects.
Study 1: Cardiovascular Effects
A study published in a pharmacology journal evaluated the effects of this compound on hypertensive animal models. The results demonstrated a significant reduction in blood pressure compared to control groups, confirming its role as an effective calcium channel blocker .
Study 2: CNS Activity
In a clinical trial involving patients with generalized anxiety disorder, participants treated with this compound showed marked improvement in anxiety symptoms compared to those receiving a placebo. The study highlighted the compound's potential as an anxiolytic agent with a favorable side effect profile .
Study 3: Pain Relief
Another investigation focused on the analgesic properties of this compound in models of neuropathic pain. The findings indicated significant pain relief associated with the administration of this compound, suggesting its utility in chronic pain management .
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Calcium Channel Blockade | Reduces blood pressure | |
CNS Disorders | Anxiolytic effects | |
Pain Management | Analgesic properties |
Property | Value |
---|---|
CAS Number | 1422059-89-9 |
Molecular Formula | C11H16N4O |
Molecular Weight | 220.27 g/mol |
Properties
IUPAC Name |
7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCSXBRPMEROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)OC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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